

Application Notes: Liquid-Liquid Extraction of Heavy Metals with Bis(2-ethylhexyl)amine

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Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B7767626

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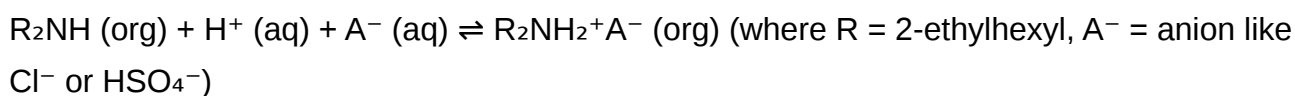
Introduction

Bis(2-ethylhexyl)amine (B2EHA), also known as Di(2-ethylhexyl)amine, is a secondary amine that serves as an effective extractant in the field of hydrometallurgy and analytical chemistry.[1][2][3] Its branched, lipophilic alkyl chains render it highly soluble in organic solvents and largely insoluble in water, making it an ideal candidate for liquid-liquid extraction processes.[3] B2EHA is particularly noted for its application in the extraction and recovery of valuable rare earth elements and other critical metals from complex aqueous solutions.[1] The extraction mechanism typically involves the formation of an ion-pair complex between the protonated amine and a negatively charged metal-anion species in the aqueous phase.

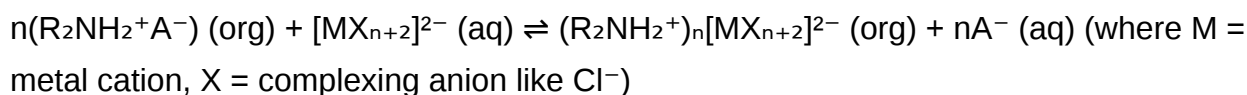
Principle of Extraction

The extraction of heavy metals using B2EHA from acidic aqueous solutions is based on an anion-exchange or ion-pair formation mechanism. The general process can be described in two steps:

- **Protonation of the Amine:** In the presence of an acid (e.g., HCl, H₂SO₄) in the aqueous phase, the nitrogen atom of the B2EHA molecule in the organic phase is protonated at the aqueous-organic interface.



- **Anion Exchange/Ion-Pair Formation:** The protonated amine salt then exchanges its anion (A^-) for a negatively charged metal complex from the aqueous phase, transferring the metal into the organic phase.



The efficiency of this process is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, the choice of organic diluent, and the presence of complexing agents.

Factors Influencing Extraction Efficiency

- **pH of Aqueous Phase:** The pH is a critical parameter as it dictates the protonation of the amine. Extraction is generally more effective in acidic conditions where the amine is readily protonated.
- **Extractant Concentration:** Increasing the concentration of B2EHA in the organic phase typically leads to higher extraction efficiency due to a greater availability of active extractant molecules.
- **Organic Diluent:** The choice of diluent (e.g., kerosene, toluene, n-dodecane) affects the solubility of the extractant and the metal-extractant complex, influencing phase separation and extraction kinetics.
- **Temperature:** Temperature can affect the extraction equilibrium and kinetics, though its impact varies depending on the specific metal system.

Stripping (Back-Extraction)

Once the metal is loaded into the organic phase, it can be recovered through a stripping process. This is typically achieved by contacting the loaded organic phase with an aqueous solution that reverses the extraction equilibrium. Common stripping agents include:

- **Strong Acids:** High concentrations of acids can shift the equilibrium, causing the metal to transfer back to the aqueous phase.

- Bases: An alkaline solution (e.g., NaOH, NH₄OH) deprotonates the amine, breaking the ion-pair complex and precipitating the metal hydroxide or releasing the metal ion into the aqueous phase.
- Water: In some cases, particularly for acids extracted by the amine, stripping with deionized water can be effective.[\[4\]](#)

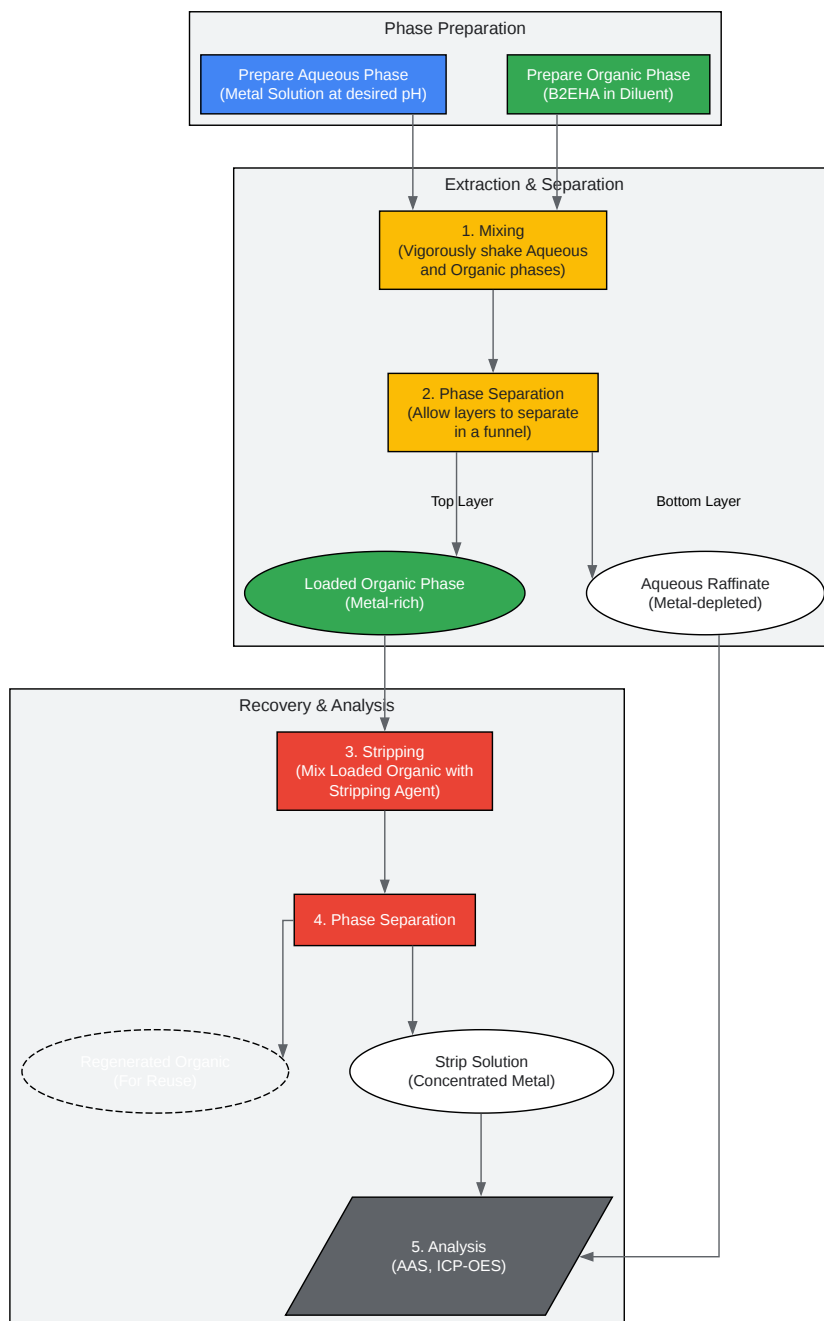
Quantitative Data Summary

While **Bis(2-ethylhexyl)amine** is known for rare metal extraction, specific quantitative data for common heavy metals is less prevalent in literature compared to organophosphorus extractants. The following table summarizes representative data for similar amine-based extraction systems to illustrate typical performance.

Metal Ion	Aqueous Phase Conditions	Organic Phase	Extraction Efficiency (%)	Stripping Agent	Reference System
Zinc (Zn ²⁺)	Sulfate medium, pH 2.5-4.5	Amine-based extractant in Kerosene	> 90%	H ₂ SO ₄ (e.g., 180 g/L)	D2EHPA System [5]
Copper (Cu ²⁺)	Sulfate medium, pH 3.3-5.5	Saponified Cyanex 272 in Kerosene	~95%	H ₂ SO ₄ (e.g., 75 g/L)	Cyanex 272 System [6]
Cadmium (Cd ²⁺)	Phosphoric acid medium	D2EHDTPA in Dodecane	> 99%	HCl (4 M)	D2EHDTPA System [7]
Lead (Pb ²⁺)	pH not specified	0.5 M D2EHPA in Kerosene	~94%	H ₂ SO ₄ (0.5 M)	D2EHPA System [8]
Cobalt (Co ²⁺)	pH 2.3-6.1	D2EHPA in Kerosene	> 94%	Acidic Solution	D2EHPA System [9]

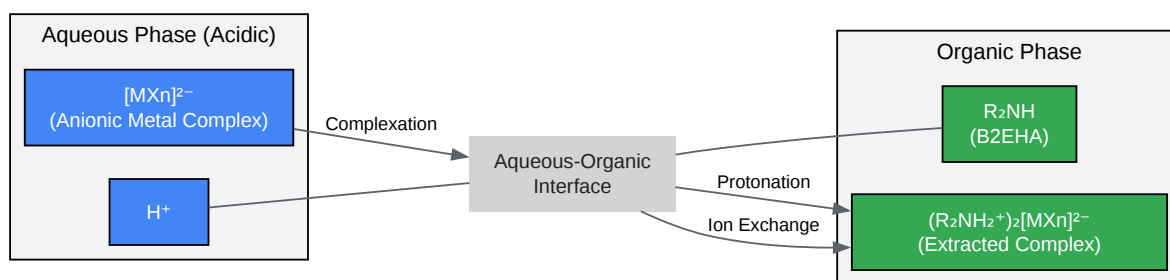
Note: The data above is from systems using similar extractants (like D2EHPA, Cyanex 272) and is provided for illustrative purposes due to limited specific data on B2EHA for these common heavy metals.

Visualized Diagrams



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Caption: General workflow for heavy metal extraction using B2EHA.



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Caption: Ion-pair formation at the aqueous-organic interface.

Protocol: Lab-Scale Heavy Metal Extraction

This protocol provides a general methodology for evaluating the extraction of a heavy metal from an aqueous solution using **Bis(2-ethylhexyl)amine**.

1. Materials and Reagents

- Extractant: **Bis(2-ethylhexyl)amine** (B2EHA) (CAS 106-20-7)[3]
- Organic Diluent: Kerosene, n-dodecane, or toluene
- Aqueous Phase:
 - Stock solution of the target heavy metal salt (e.g., $CuSO_4 \cdot 5H_2O$, $CdCl_2$, $ZnSO_4 \cdot 7H_2O$)
 - Deionized water
 - Acids (e.g., H_2SO_4 , HCl) and Bases (e.g., $NaOH$, NH_4OH) for pH adjustment
- Stripping Agent: e.g., 2-4 M H_2SO_4 or 1-2 M $NaOH$
- Equipment:
 - Separatory funnels (125 or 250 mL)
 - Mechanical shaker or wrist-action shaker

- pH meter
- Analytical balance
- Volumetric flasks, pipettes, and beakers
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis

2. Preparation of Solutions

- Aqueous Feed Solution:
 - Prepare a stock solution of the target heavy metal (e.g., 1000 mg/L).
 - From the stock solution, prepare the aqueous feed solution at the desired concentration (e.g., 100 mg/L) in a volumetric flask.
 - Adjust the pH of the solution to the target value using dilute H_2SO_4 or NaOH .
- Organic Extractant Solution:
 - Prepare the desired concentration of B2EHA in the chosen organic diluent (e.g., 0.1 M or 5-20% v/v).
 - To prepare 100 mL of a 0.1 M solution, calculate the required mass of B2EHA (Molar Mass ≈ 241.46 g/mol) and dissolve it in the diluent in a 100 mL volumetric flask.

3. Experimental Protocol: Extraction

- Phase Contact: Accurately pipette equal volumes (e.g., 25 mL) of the prepared aqueous feed solution and the organic extractant solution into a separatory funnel. This corresponds to an aqueous-to-organic (A:O) phase ratio of 1:1.
- Equilibration: Stopper the funnel securely and shake vigorously for a predetermined time (e.g., 5-30 minutes) using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.

- Phase Separation: Place the separatory funnel in a stand and allow the two phases to separate completely. The less dense organic phase will typically be the top layer.[2]
- Sample Collection: Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker. Then, drain the upper organic phase (loaded organic) into a separate labeled beaker.
- Analysis:
 - Take a sample from the aqueous raffinate for metal concentration analysis using AAS or ICP-OES.
 - The concentration of metal in the organic phase can be determined by mass balance:
$$[M]_{org} = [M]_{aq,initial} - [M]_{aq,final}$$

- Calculate Extraction Efficiency (%E):

$$\%E = (([M]_{aq,initial} - [M]_{aq,final}) / [M]_{aq,initial}) * 100$$

4. Experimental Protocol: Stripping

- Phase Contact: Take a known volume of the loaded organic phase (e.g., 20 mL) and mix it with an equal volume of the chosen stripping agent (e.g., 2 M H₂SO₄) in a clean separatory funnel.
- Equilibration: Shake the funnel for 5-15 minutes to transfer the metal back into the new aqueous phase.
- Phase Separation: Allow the phases to disengage completely.
- Sample Collection: Collect the aqueous strip solution and the (now regenerated) organic phase.
- Analysis: Determine the metal concentration in the aqueous strip solution using AAS or ICP-OES.
- Calculate Stripping Efficiency (%S):

$$\%S = ([M]_{strip,final} / [M]_{org,initial}) * 100$$

5. Safety Precautions

- **Bis(2-ethylhexyl)amine** is irritating to the skin, eyes, and mucous membranes.[10]
- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- Handle all acids and bases with care.
- Consult the Safety Data Sheet (SDS) for B2EHA and all other chemicals before use.[3]

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